![molecular formula C15H13F3O2 B6383883 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261927-38-1](/img/structure/B6383883.png)
5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95%
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Overview
Description
5-(4-Ethylphenyl)-3-trifluoromethoxyphenol (5-Et-3-TFMP) is a phenol derivative containing an ethyl group and a trifluoromethoxy group. It is a versatile organic compound with a wide range of applications in synthetic organic chemistry, and has been used in the synthesis of a variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. 5-Et-3-TFMP is also an important intermediate in the synthesis of highly active compounds, such as antibiotics and anti-cancer drugs.
Scientific Research Applications
5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of antibiotics, such as cefotaxime and cefepime, as well as anti-cancer drugs, such as doxorubicin and paclitaxel. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides, and in the synthesis of materials for use in coatings and plastics.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the trifluoromethoxy group is responsible for its reactivity and its ability to act as a nucleophile in organic synthesis. The ethyl group is believed to increase the solubility of the compound in aqueous solutions, and also increases its stability in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it is believed that the trifluoromethoxy group is responsible for its reactivity and its ability to act as a nucleophile in organic synthesis. The ethyl group is believed to increase the solubility of the compound in aqueous solutions, and also increases its stability in organic solvents.
Advantages and Limitations for Lab Experiments
The advantages of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% for laboratory experiments include its high purity (95%) and its availability in a variety of solvents. It is also relatively stable in aqueous solutions and in organic solvents, and is relatively easy to handle and store. The main limitation of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% is its relatively low reactivity, which can limit its use in some laboratory experiments.
Future Directions
For the use of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% include its use as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials science. It could also be used in the synthesis of novel compounds with improved properties, such as increased solubility or increased stability in organic solvents. It could also be used in the synthesis of compounds with improved biological activity, such as antibiotics and anti-cancer drugs. Additionally, it could be used in the synthesis of compounds with improved physical properties, such as improved conductivity or improved thermal stability.
Synthesis Methods
The synthesis of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% can be achieved in two ways: by direct synthesis from ethylbenzene and trifluoromethyl phenol, or by a two-step reaction from 4-ethylphenol and trifluoromethyl phenol. The direct synthesis method involves the reaction of ethylbenzene and trifluoromethyl phenol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The two-step synthesis method involves the reaction of 4-ethylphenol and trifluoromethyl phenol in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The yields of 5-(4-Ethylphenyl)-3-trifluoromethoxyphenol, 95% obtained by either method are typically in the range of 90-95%.
properties
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-2-10-3-5-11(6-4-10)12-7-13(19)9-14(8-12)20-15(16,17)18/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXOMYJYHERJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686531 |
Source
|
Record name | 4'-Ethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261927-38-1 |
Source
|
Record name | 4'-Ethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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